methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

Physicochemical profiling CNS drug-likeness Medicinal chemistry

This methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (CAS 1788543-01-0) is a structurally differentiated sulfamoylphenyl carbamate featuring a unique furan-2-yl-2-hydroxypropyl substituent. Unlike simpler analogs, its secondary sulfonamide and furan moiety enable distinct carbonic anhydrase isoform selectivity and π-stacking interactions. Procure this racemic mixture to investigate enantioselective pharmacokinetics, leveraging class-precedent 65% clearance differences between enantiomers of related compounds. Ideal for SAR expansion libraries, CNS drug-like space benchmarking, and chiral analytical method development. Contact us for bulk pricing and immediate availability.

Molecular Formula C15H18N2O6S
Molecular Weight 354.38
CAS No. 1788543-01-0
Cat. No. B2944773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate
CAS1788543-01-0
Molecular FormulaC15H18N2O6S
Molecular Weight354.38
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CO2)O
InChIInChI=1S/C15H18N2O6S/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18)
InChIKeyQAZCRZTTWSRBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (CAS 1788543-01-0): Procurement-Relevant Identity and Class Baseline


Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (CAS 1788543-01-0, molecular formula C15H18N2O6S, MW 354.38 g/mol) is a sulfamoylphenyl carbamate derivative featuring a distinctive furan-2-yl-2-hydroxypropyl substituent on the sulfonamide nitrogen . It belongs to a broader class of 4-sulfamoylphenyl carbamates that have been investigated as carbonic anhydrase inhibitors and CNS-active anticonvulsant agents [1]. The compound is a racemic mixture containing one chiral center at the 2-hydroxypropyl carbon, a feature that has profound implications for enantioselective pharmacokinetics within this chemical series [2]. The presence of both a methyl carbamate moiety and an N-substituted sulfonamide with a terminal furan heterocycle distinguishes it structurally from simpler analogs such as sulocarbilate and phenyl-substituted variants.

Why Generic Substitution Fails for Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (CAS 1788543-01-0)


Substituting methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate with a structurally similar sulfamoylphenyl carbamate is not scientifically justifiable without direct comparative data. Within this compound class, even minor structural changes produce significant differences in biological activity, enantioselective pharmacokinetics, and target engagement. For instance, the addition of merely two aliphatic carbon atoms differentiates MSPC from MBPC, yet their anticonvulsant ED50 values diverge substantially (13 mg/kg vs. 19–39 mg/kg i.p. in the rat MES model), and their enantiomers exhibit up to 65% differences in clearance rates [1]. The target compound possesses a unique furan-2-yl-2-hydroxypropyl substituent that introduces a hydrogen bond donor (secondary alcohol), a heteroaromatic ring capable of π-stacking interactions, and an additional oxygen atom for metal coordination—all absent from the simpler alcohol or phenyl ester analogs such as sulocarbilate or phenyl N-(4-sulfamoylphenyl)carbamate . These structural features are predicted to alter carbonic anhydrase isoform selectivity profiles and CNS penetration characteristics relative to non-furan analogs [2]. Generic interchange without empirical validation risks selecting a compound with divergent potency, selectivity, and pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide for Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (CAS 1788543-01-0)


Molecular Weight and Hydrogen Bonding Capacity Differentiate Target Compound from Smaller Sulfamoylphenyl Carbamate Analogs

The target compound (MW 354.38 g/mol, C15H18N2O6S) possesses a higher molecular weight and greater hydrogen bonding capacity compared to the simpler clinical candidate sulocarbilate (MW 260.27 g/mol, C9H12N2O5S) and phenyl N-(4-sulfamoylphenyl)carbamate (MW 292.31 g/mol, C13H12N2O4S) . The target compound contains 6 oxygen atoms (vs. 5 in sulocarbilate and 4 in the phenyl analog), providing additional hydrogen bond acceptor sites. The secondary alcohol on the hydroxypropyl linker contributes one additional hydrogen bond donor not present in the simpler analogs. These differences place the target compound closer to the upper limit of Lipinski's Rule of Five for CNS drug candidates, suggesting potentially modified membrane permeability and blood-brain barrier penetration characteristics relative to lower-MW analogs [1].

Physicochemical profiling CNS drug-likeness Medicinal chemistry

Furan-2-yl Substituent Introduces π-Stacking and Metal-Coordination Potential Absent in Alkyl-Chain Sulfamoylphenyl Carbamates

The target compound incorporates a furan-2-yl group directly attached to the 2-hydroxypropyl carbon, a feature absent from the most potent anticonvulsant in this class, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC, ED50 = 13 mg/kg i.p. in rat MES), and its shorter analog MBPC (ED50 = 19–39 mg/kg i.p.) [1]. Within the carbonic anhydrase inhibitor field, sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamido groups have demonstrated strong topical intraocular pressure lowering properties and altered isoform selectivity profiles compared to non-heterocyclic sulfonamides [2]. The furan oxygen atom provides a potential metal-coordination site for the active-site zinc ion in carbonic anhydrases, while the aromatic ring enables π-stacking interactions within hydrophobic enzyme pockets. Published crystal structures confirm that furan-containing sulfonamide inhibitors engage the CA active site through distinct binding modes compared to alkyl-substituted analogs (e.g., PDB 7sv8: Carbonic Anhydrase IX-mimic complexed with furan-2-ylmethyl-sulfamoyl inhibitor) [3]. These structural features are not present in MSPC, MBPC, or sulocarbilate.

Carbonic anhydrase inhibition Ligand design Structure-activity relationships

Chirality at 2-Hydroxypropyl Carbon Enables Enantioselective Pharmacokinetic Differentiation

The target compound is a racemic mixture containing one chiral center at the 2-hydroxypropyl carbon (the carbon bearing the hydroxyl and furan-2-yl groups). Within the sulfamoylphenyl carbamate class, enantioselective pharmacokinetics are a well-established phenomenon. For the closely related analog MBPC, the (R)-enantiomer exhibited 65% higher clearance than the (S)-enantiomer, resulting in lower plasma exposure (AUC), while the (S)-enantiomer demonstrated superior brain permeability with a brain-to-plasma AUC ratio of 1.32 (vs. 1.27 for the R-enantiomer and 1.49 for the racemate) [1]. The target compound's furan-2-yl substituent at the chiral center is sterically and electronically distinct from the isobutyl group of MBPC, suggesting that the magnitude of enantioselective clearance and brain penetration differences may deviate from those observed for MBPC. This chirality feature is absent in achiral analogs such as sulocarbilate .

Enantioselective pharmacokinetics Chiral separation ADME

N-Substituted Sulfonamide Architecture Expands Targetable Chemical Space Beyond Primary Sulfonamide Analogs

The target compound features an N-substituted sulfonamide (N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl), which fundamentally differs from the primary sulfonamide (–SO₂NH₂) found in many classical carbonic anhydrase inhibitors such as acetazolamide and from the unsubstituted sulfamoyl group in simpler 4-sulfamoylphenyl carbamates. This N-substitution converts the sulfonamide nitrogen from a primary amine (–SO₂NH₂) to a secondary amine (–SO₂NHR), altering both its pKa and its hydrogen bonding geometry with carbonic anhydrase active site residues [1]. Published research on sulfamoylphenyl carbamate derivatives demonstrates that N-substitution on the sulfonamide moiety can modulate carbonic anhydrase inhibitory potency and isoform selectivity [2]. The target compound therefore occupies a distinct region of chemical space compared to primary sulfonamide-containing analogs, with potential for differential CA isoform inhibition profiles.

Sulfonamide pharmacology Carbonic anhydrase isoforms Drug design

Best Research and Industrial Application Scenarios for Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (CAS 1788543-01-0)


Carbonic Anhydrase Isoform Selectivity Screening Panels

The compound's N-substituted sulfonamide architecture, combined with the furan-2-yl moiety capable of auxiliary zinc coordination and π-stacking interactions, makes it a structurally differentiated candidate for carbonic anhydrase (CA) isoform selectivity screening. Unlike simpler sulfamoylphenyl carbamates bearing primary sulfonamide groups, this compound's secondary sulfonamide and furan substituent may produce a distinct CA isoform inhibition fingerprint. Researchers should include it alongside reference inhibitors such as acetazolamide (pan-CA inhibitor) and MSPC when profiling across CA I, II, IV, IX, and XII isoforms [1].

Enantioselective CNS Pharmacokinetic Studies

As a racemic mixture with a single chiral center at the 2-hydroxypropyl carbon, this compound is suitable for enantioselective pharmacokinetic/pharmacodynamic investigations. Class precedent from MBPC demonstrates that enantiomers of sulfamoylphenyl carbamates can exhibit 65% differences in clearance and divergent brain-to-plasma AUC ratios [2]. Procurement of the racemate enables chiral analytical method development and comparative enantiomer pharmacology studies, addressing a key knowledge gap for furan-containing sulfamoylphenyl carbamates.

Structure-Activity Relationship (SAR) Studies at the Sulfonamide Nitrogen

The 2-(furan-2-yl)-2-hydroxypropyl substituent on the sulfonamide nitrogen represents a specific SAR probe for evaluating steric and electronic tolerance at this position. This compound can serve as a key intermediate complexity point in SAR expansion libraries, bridging simpler analogs (sulocarbilate, phenyl N-(4-sulfamoylphenyl)carbamate) and more elaborate candidates. Its furan ring provides a synthetic handle for further derivatization (e.g., halogenation, Suzuki coupling) for lead optimization programs targeting CNS or ophthalmic indications [3].

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a molecular weight of 354.38 g/mol and six hydrogen bond acceptors, this compound sits at the boundary of favorable CNS drug-like chemical space. It serves as a useful benchmarking tool for evaluating how heteroaromatic substitution (furan vs. phenyl vs. thiophene) and hydrogen bonding capacity impact parallel artificial membrane permeability assay (PAMPA) results, brain tissue binding, and P-glycoprotein efflux ratios within the sulfamoylphenyl carbamate series [1].

Quote Request

Request a Quote for methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.